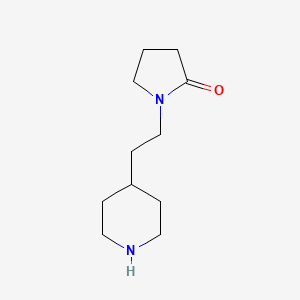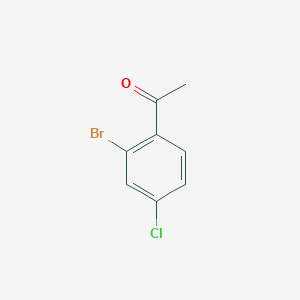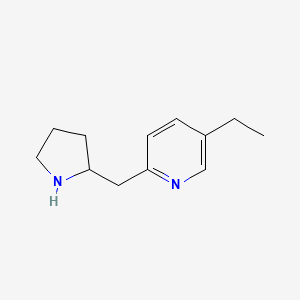
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This particular compound is characterized by the presence of an ethyl group at the 5-position and a pyrrolidin-2-ylmethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine can be synthesized through a multi-step process. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is an example of a structurally complex compound efficiently made from simple precursors .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and efficiency. The compound is typically purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used.
Substitution: Various reagents, such as halogens or alkylating agents, can be used depending on the desired substitution.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is similar in structure but lacks the pyrrolidin-2-ylmethyl group.
2-Picoline: Another pyridine derivative with a methyl group at the 2-position.
3-Ethyl-6-methylpyridine: A pyridine derivative with ethyl and methyl groups at different positions.
Uniqueness
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine is unique due to the presence of both an ethyl group and a pyrrolidin-2-ylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHITMAEHYBQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
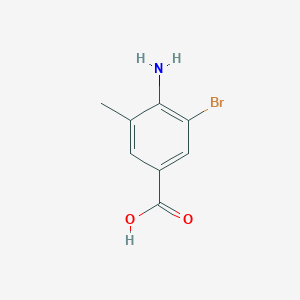
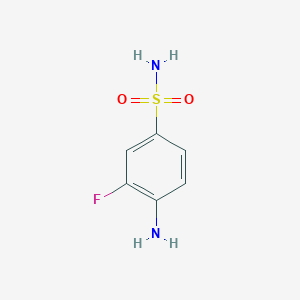
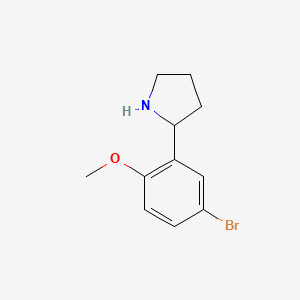

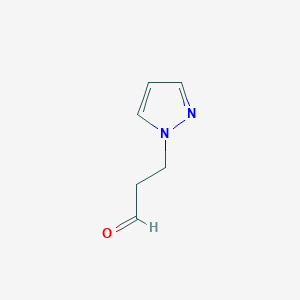
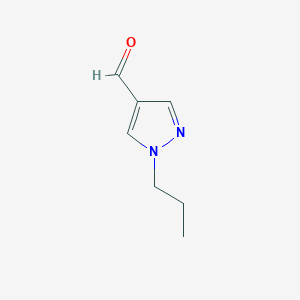
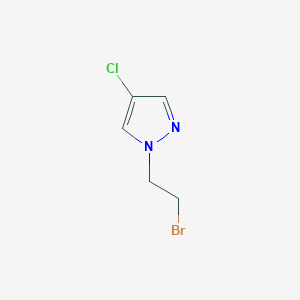
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)


